![molecular formula C9H6ClFO2 B8048057 8-Chloro-5-fluorochroman-4-one](/img/structure/B8048057.png)
8-Chloro-5-fluorochroman-4-one
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Description
8-Chloro-5-fluorochroman-4-one is a heterobicyclic compound with the molecular formula C9H6ClFO2 . It is also known by other synonyms such as 5-chloro-8-fluoro-2,3-dihydrochromen-4-one .
Molecular Structure Analysis
The molecular weight of 8-Chloro-5-fluorochroman-4-one is 200.59 g/mol . The InChIKey is LJRZQDARYMVTSS-UHFFFAOYSA-N . The Canonical SMILES representation is C1COC2=C (C=CC (=C2C1=O)Cl)F .Physical And Chemical Properties Analysis
8-Chloro-5-fluorochroman-4-one has a molecular weight of 200.59 g/mol . It has a Hydrogen Bond Donor Count of 0 and a Hydrogen Bond Acceptor Count of 3 . The Rotatable Bond Count is 0 . The Exact Mass is 200.0040353 g/mol . The Topological Polar Surface Area is 26.3 Ų . The Heavy Atom Count is 13 .Mechanism of Action
Future Directions
Chroman-4-one is a versatile scaffold exhibiting a wide range of pharmacological activities . Due to poor yield in the case of chemical synthesis and expensive isolation procedure from natural compounds, more studies are required to provide the most effective and cost-effective methods to synthesize novel chromanone analogs .
properties
IUPAC Name |
8-chloro-5-fluoro-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClFO2/c10-5-1-2-6(11)8-7(12)3-4-13-9(5)8/h1-2H,3-4H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CPSAUOIYWLCFQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=CC(=C2C1=O)F)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-5-fluorochroman-4-one |
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